
4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO3 . It is a derivative of benzamide .
Synthesis Analysis
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .Molecular Structure Analysis
The molecular structure of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide consists of a benzamide core with a bromine atom at the 4-position and a 2,4-dimethoxyphenyl group attached to the nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-N-(2,4-dimethoxyphenyl)benzamide are not detailed in the search results, it’s known that benzamide derivatives can participate in a variety of chemical reactions, including those involving FGFR1 inhibition .Applications De Recherche Scientifique
FGFR1 Inhibitors for Lung Cancer Treatment
4-bromo-N-(2,4-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as fibroblast growth factor receptor-1 (FGFR1) inhibitors. These compounds, particularly compound C9, demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cell lines. Compound C9 induced cellular apoptosis and inhibited the phosphorylation of FGFR1, suggesting its potential as a lead compound for NSCLC treatment (Xie et al., 2018).
Antipsychotic Agents
4-bromo-N-(2,4-dimethoxyphenyl)benzamide and its analogs have been synthesized and studied for their antidopaminergic properties. These compounds, particularly (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potential as antipsychotic agents, with implications for lower extrapyramidal side effects (Högberg et al., 1990).
Carbonic Anhydrase Inhibition
Novel bromophenols, including derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, have been synthesized and shown to inhibit human carbonic anhydrase II. These compounds could serve as leads for developing new inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Crystal Structure and Theoretical Studies
The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, have been carried out, providing insights into its molecular structure and potential applications in the synthesis of phenanthridinone derivatives (Polo et al., 2019).
Bischler-Napieralski Reaction
4-bromo-N-(2,4-dimethoxyphenyl)benzamide derivatives have been utilized in the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This reaction pathway has implications in the synthesis of various pharmaceutical compounds (Browne et al., 1981).
Electrogenic Nickel(I) Tetramethylcyclam Catalysis
4-bromo-N-(2,4-dimethoxyphenyl)benzamide derivatives have been involved in studies related to electrogenic nickel(I) tetramethylcyclam catalysis, specifically in the dimerization of propargyl bromoethers to tetrahydrofuran derivatives (Esteves et al., 2007).
Antifungal Activity
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown antifungal activity against phytopathogenic fungi and yeast, suggesting their potential use in agricultural or pharmaceutical applications (Ienascu et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFDOPNUZCBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386759.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B386760.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(4-butoxybenzylidene)butanohydrazide](/img/structure/B386761.png)
![Methyl 4-({5-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-bromophenyl)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B386762.png)
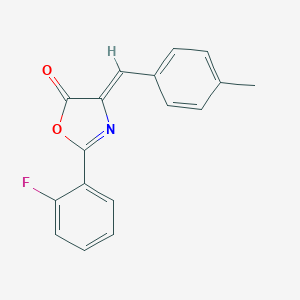
![N-(2-methyl-1-{[2-(3-phenoxybenzylidene)hydrazino]carbonyl}butyl)benzamide](/img/structure/B386768.png)
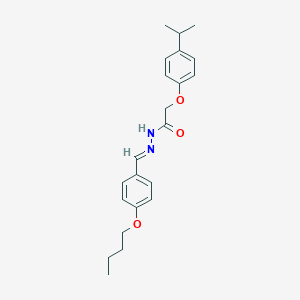
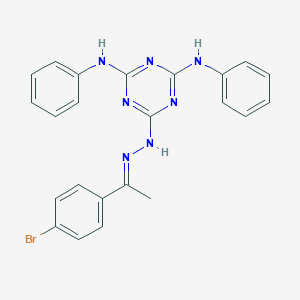
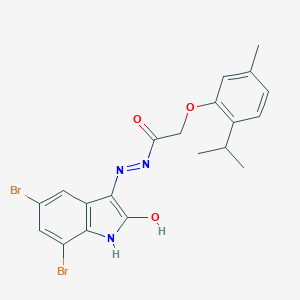

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B386782.png)

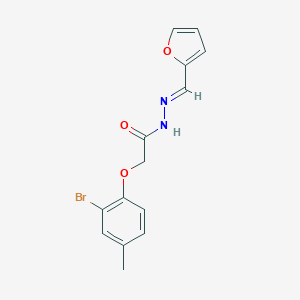
![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)